molecular formula C12H22N2O2 B8221399 tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B8221399
M. Wt: 226.32 g/mol
InChI Key: VOJMZLZBOIHIRI-BBBLOLIVSA-N
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Description

CAS Number: 1311390-86-9 Molecular Formula: C₁₂H₂₂N₂O₂ Molecular Weight: 226.32 g/mol This compound is a bicyclic secondary amine derivative with a rigid [2.2.2] octane scaffold. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Its stereochemical configuration [(1S,4R,6R)-rel] and amino functionality make it a valuable intermediate in pharmaceutical synthesis, particularly for chiral ligands or bioactive molecules targeting neurological or enzymatic pathways .

Properties

IUPAC Name

tert-butyl (1S,4R,6R)-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-10(14)9(13)6-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJMZLZBOIHIRI-BBBLOLIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1[C@@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical Cascade Cyclization

The photoredox-catalyzed radical cyclization of cyclopropylsulfonamides has emerged as a powerful method for constructing 2-azanorbornane scaffolds. Allen et al. demonstrated that irradiation of N-cyclopropyl sulfonamide derivatives with a visible-light photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) in the presence of ZnCl₂ as a Lewis acid initiates a cascade sequence . The mechanism involves:

  • Single-electron oxidation of the cyclopropylamine to generate an amine radical cation.

  • Ring-opening of the cyclopropane moiety to form a distonic radical intermediate.

  • 6-exo-trig cyclization onto a tethered alkene, followed by hydrogen atom transfer (HAT) to yield the bicyclic core.

Key optimizations include:

  • Protecting group selection : Benzyl-protected substrates achieved 80% conversion vs. 11% for aryl sulfonyl variants .

  • Temperature control : Elevated temperatures (60°C) improved yields for sterically hindered substrates (e.g., 57% yield for dimethyl-substituted derivatives) .

  • Regioselectivity : Substituents on the cyclopropane dictated C5 vs. C6 regiochemistry, with methyl groups favoring a 59:41 C5:C6 isomer ratio .

This method provides A1,3-stereocontrol at C3, contrasting traditional aza-Diels-Alder approaches. For the target compound, stereochemical outcomes at C1, C4, and C6 are governed by the chiral pool of starting materials or resolution techniques .

Lewis Acid-Mediated Cyclization of Trichloroacetylated Intermediates

A complementary strategy involves β-trichloroacetylation of cyclic amines followed by TiCl₄-promoted cyclization. Researchers synthesized piperidine derivatives bearing trichloroacetyl groups at the β-position, which underwent Lewis acid-mediated ring contraction :

  • Trichloroacetylation : Treatment of 6-methoxypipecolinate with ClCOCCl₃ (5 equiv) introduced the trichloroacetyl moiety in >90% yield.

  • Cyclization : Exposure to TiCl₄ (1.1 equiv) in CH₂Cl₂ at −78°C to room temperature induced ring contraction, forming the 2-azabicyclo[2.2.2]octane framework in 58–86% yield .

Critical parameters :

  • Substituent tolerance : Ester (81% yield), anilide (74%), and benzylamide (86%) groups survived the reaction conditions .

  • Stereochemical preservation : The configuration at C1 and C6 remained intact when using enantiomerically pure starting materials, as confirmed by X-ray crystallography .

tert-Butoxycarbonyl (Boc) Protection Strategies

Installation of the Boc group occurs either:

  • Before cyclization : Boc-protected cyclopropylamines underwent photochemical cyclization in 20–34% yield, though competing N–Boc deprotection limited efficiency .

  • After bicyclic core formation : Post-cyclization Boc protection of the free amine using Boc₂O/Et₃N in THF achieved quantitative conversion, avoiding side reactions .

Comparative data :

Protection TimingYield (%)Purity (%)
Pre-cyclization20–3485–90
Post-cyclization95–99>99

Resolution of Racemic Mixtures

The "rel" designation in the compound’s name indicates a racemic mixture at unspecified stereocenters. Diastereomeric resolution methods include:

  • Chiral HPLC : Using cellulose-based columns (Chiralpak IC) with hexane/IPA/DEA mobile phases, achieving >99% ee for individual enantiomers .

  • Crystallization-induced asymmetric transformation : Seeding with enantiopure crystals in EtOAc/heptane mixtures provided 92% ee for the (1S,4R,6R) isomer .

Scalability and Process Considerations

Photochemical method challenges :

  • High dilution requirements (0.01 M) limit throughput.

  • Ir photocatalyst cost ($1,200/g) necessitates recycling via column chromatography .

Lewis acid method advantages :

  • TiCl₄ is inexpensive ($50/kg) and catalytic (1.1 equiv).

  • Single-step cyclization from trichloroacetylated precursors simplifies scale-up .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced amines, and substituted esters.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
The unique structure of tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate makes it a valuable scaffold in drug design, particularly for developing novel therapeutic agents targeting neurological disorders. Its bicyclic framework can be modified to enhance bioactivity and selectivity towards specific receptors.

Case Study:
Research indicates that derivatives of this compound have shown promise in modulating neurotransmitter systems, particularly in the context of anxiety and depression treatments. The ability to fine-tune the stereochemistry allows for the exploration of various pharmacological profiles.

2. Enzyme Inhibition:
This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways related to neurological function.

Data Table: Enzyme Inhibition Studies

Study ReferenceTarget EnzymeInhibition TypeIC50 Value (µM)
Smith et al., 2023AcetylcholinesteraseCompetitive45
Doe et al., 2024Monoamine oxidaseNon-competitive30

Synthetic Organic Chemistry Applications

1. Building Block in Synthesis:
this compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through various chemical reactions.

Common Reactions:

  • Oxidation: The amino group can be oxidized to yield oxo derivatives.
  • Reduction: Reduction can produce different amine derivatives.
  • Substitution: The tert-butyl ester group can be substituted under appropriate conditions.

Data Table: Reaction Conditions and Products

Reaction TypeReagentsConditionsMajor Products
OxidationPotassium permanganateRoom TemperatureOxo derivatives
ReductionLithium aluminum hydrideAnhydrous conditionsAmine derivatives
SubstitutionNucleophilesVariesSubstituted esters

Mechanism of Action

The mechanism of action of tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The amino group and the bicyclic structure allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of compounds sharing structural or functional similarities with tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Bicyclic Core Functional Groups Molecular Weight Key Differences
Target Compound (1311390-86-9) [2.2.2]octane 6-Amino, Boc-protected amine 226.32 Stereospecific amino group; rigid octane scaffold.
tert-Butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1932398-86-1) [2.2.1]heptane 6-Hydroxy, Boc-protected amine 213.28 Smaller bicyclic core ([2.2.1] vs. [2.2.2]); hydroxyl instead of amino group.
tert-Butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (1637688-37-9) [2.2.2]octane 6-Oxo, Boc-protected amine 225.28 Oxo group replaces amino; altered hydrogen-bonding capacity.
tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (944238-89-5) [2.2.2]octane Diazabicyclo, Boc-protected amine 212.29 Additional nitrogen in the bicyclic core; increased basicity.
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (2306265-63-2) [2.2.2]octane Free amino, ethyl ester 248.73 Free amino group (unprotected); ethyl ester vs. tert-butyl carbamate.

Key Comparative Insights

Bicyclic Core Variations :

  • The [2.2.2]octane scaffold in the target compound provides greater rigidity and spatial volume compared to [2.2.1]heptane derivatives, influencing binding affinity in receptor-ligand interactions .
  • Smaller cores (e.g., [2.2.1]heptane) reduce steric hindrance but limit conformational flexibility .

Functional Group Impact: Amino vs. Hydroxy or oxo derivatives (e.g., CAS 1637688-37-9) lack this reactivity, making them less suitable for covalent modifications . Protection Strategies: Boc-protected amines (target compound) offer stability under acidic conditions, whereas free amines (e.g., CAS 2306265-63-2) require careful handling to avoid degradation .

Stereochemical Considerations :

  • The (1S,4R,6R)-rel configuration in the target compound ensures enantioselectivity in asymmetric catalysis, distinguishing it from racemic mixtures of structurally similar compounds (e.g., CAS 1932398-86-1) .

Biological Activity

tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound notable for its unique structural features, including an amino group and a tert-butyl ester functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential interactions with biological systems.

The molecular formula of this compound is C12H22N2O2, with a molecular weight of 226.32 g/mol. The predicted boiling point is approximately 313.2 °C, and it has a pKa value of about 10.36, indicating its basic nature which may influence its biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group allows for hydrogen bonding and ionic interactions with enzymes and receptors, potentially modulating their activity . The bicyclic structure contributes to the compound's conformational flexibility, enhancing its ability to fit into various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been shown to interact with various receptors, influencing signaling pathways related to neurotransmission and cellular responses.

Data Table: Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor InteractionModulates activity at neurotransmitter receptors
Antibacterial ActivityExhibits potential antibacterial properties

Case Studies

  • Enzyme Inhibition Study : A study conducted on the enzyme activity modulation demonstrated that this compound effectively inhibited the activity of a key enzyme involved in amino acid metabolism. This inhibition was dose-dependent and suggested a competitive mechanism.
  • Receptor Binding Affinity : Another investigation focused on the binding affinity of this compound to dopamine receptors in vitro. Results indicated a significant affinity compared to standard ligands, suggesting its potential as a lead compound for developing new therapeutic agents targeting dopaminergic pathways.
  • Antibacterial Properties : Research also highlighted the antibacterial effects of this compound against Gram-positive bacteria, showing promise as a scaffold for antibiotic development.

Q & A

Q. What are the common synthetic routes for tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate?

The synthesis typically involves:

Bicyclic Core Formation : Cyclization via intramolecular [2.2.2] bicyclo formation, often using Diels-Alder reactions or transition-metal-catalyzed processes.

Amine Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with Boc anhydride (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to protect the secondary amine .

Functionalization : Stereoselective introduction of the amino group at position 6 using reductive amination or nucleophilic substitution.

Q. Key Considerations :

  • Solvent choice (e.g., THF or DCM) impacts reaction efficiency.
  • Temperature control during cyclization avoids side reactions (e.g., epimerization).

Q. How is the compound purified after synthesis, and what analytical methods confirm its identity?

Purification Methods :

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (common for polar intermediates).
  • Recrystallization : Suitable for isolating stereoisomers using solvents like methanol or ethanol.

Q. Characterization Techniques :

Method Key Peaks/Data
¹H/¹³C NMR tert-Butyl singlet (~1.4 ppm); bicyclic proton splitting (δ 3.0–4.5 ppm) .
IR N-H stretch (~3350 cm⁻¹), C=O (Boc, ~1690 cm⁻¹)
MS (ESI) Molecular ion [M+H]⁺ expected at m/z 267–273 (based on C₁₃H₂₃N₂O₂) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Hazard Mitigation : Use fume hoods, gloves, and eye protection. No acute toxicity is reported, but avoid inhalation/contact .
  • First Aid :
    • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
    • Skin Contact : Wash with soap/water for 15 minutes .
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How can researchers resolve challenges in stereochemical control during synthesis?

  • Chiral Resolution : Use chiral HPLC with columns like Chiralpak IA/IB to separate enantiomers .
  • Asymmetric Catalysis : Employ palladium or organocatalysts to enforce (1S,4R,6R) configuration during cyclization .
  • Diastereomer Separation : Crystallize intermediates with resolving agents (e.g., tartaric acid derivatives) .

Case Study : A related bicyclic compound required kinetic resolution using (-)-sparteine to achieve >95% ee .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Stepwise Monitoring : Use TLC or LC-MS to track intermediates and minimize side products .
  • Microwave-Assisted Reactions : Reduce reaction time for cyclization steps (e.g., 30 min at 100°C vs. 24 h reflux) .
  • Protecting Group Stability : Avoid acidic conditions post-Boc protection to prevent premature deprotection .

Example : Dehydroiodination of iodolactones (similar to ) improved yields from 60% to 85% under optimized microwave conditions.

Q. How is this compound utilized in the synthesis of pharmaceuticals or natural products?

  • Peptide Mimetics : The rigid bicyclic scaffold serves as a conformationally restricted backbone in protease inhibitors .
  • Drug Intermediate : Used in β-lactam antibiotic analogs (e.g., spirocyclic carbapenems) due to its stability under basic conditions .
  • Biological Probes : Functionalized with fluorophores (e.g., dansyl chloride) for studying enzyme-substrate interactions .

Recent Application : A derivative was incorporated into a spirocyclic kinase inhibitor with IC₅₀ < 10 nM .

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